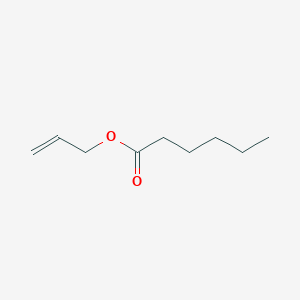
2-Phenylquinazolin-4-ol
Übersicht
Beschreibung
2-Phenylquinazolin-4-ol is a chemical compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse pharmacological activities and are found in various drugs and bioactive molecules. The phenyl group attached to the quinazoline nucleus at the 2-position is a common structural motif in medicinal chemistry, contributing to the compound's biological activity and chemical properties.
Synthesis Analysis
The synthesis of 2-phenylquinazolines has been the subject of various studies, aiming to develop efficient and novel approaches. A tandem reaction following sp(3) C-H functionalization has been reported to yield 2-phenylquinazolines from 2-aminobenzophenones and benzylic amines with good to excellent yields . Another study presented a Fe/Cu relay-catalyzed domino protocol for synthesizing 2-phenylquinazolin-4-amines, which involved multiple steps including cycloaddition, SNAr, reduction, cyclization, oxidation, and denitrogenation sequences . Additionally, a solvent-free synthesis approach has been described for the direct reaction of 2-aminobenzylamine and benzaldehyde derivatives to produce 2-aryl-1,2,3,4-tetrahydroquinazolines .
Molecular Structure Analysis
The molecular structure of 2-phenylquinazolin-4-ol consists of a quinazoline core with a phenyl group at the 2-position. The quinazoline nucleus itself is composed of two fused aromatic rings, a benzene ring, and a pyrimidine ring. This structure is a key feature in many pharmacologically active compounds and is often modified to enhance biological activity or to create new drugs with desired properties.
Chemical Reactions Analysis
2-Phenylquinazolin-4-ol and its derivatives can undergo various chemical reactions, which are essential for the synthesis of complex molecules and potential drugs. For instance, the cyclization of benzoyl arylguanidines has been reported to be a key step in the synthesis of 2-alkyamino-4-phenylquinazolines, with N-heterocyclic carbene involved in the formation of the electrophilic intermediate . Palladium-catalyzed cyclocondensation has also been used to synthesize 2-(α-styryl)-2,3-dihydroquinazolin-4-ones, demonstrating the versatility of quinazoline derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenylquinazolin-4-ol derivatives are influenced by their molecular structure. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect its potential use in pharmaceutical applications. For example, the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones in aqueous media under ultrasound irradiation highlights the importance of mild reaction conditions and environmental considerations in the synthesis of quinazoline derivatives . The use of b-cyclodextrin in water for the synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives also emphasizes the role of catalysts in improving yields and reducing environmental impact .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives
- Summary of Application: 2-Phenylquinazolin-4-ol is used as a starting material in the synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives . These compounds have a broad substrate scope and are synthesized using aryne chemistry .
- Methods of Application: The synthesis involves the use of aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This methodology provides an environmentally benign way for the preparation of these compounds .
- Results or Outcomes: The method results in high yields of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine compounds .
2. Green Synthesis of 2-Phenylquinazolin-4(3H)-ones
- Summary of Application: 2-Phenylquinazolin-4-ol is synthesized via an efficient and environmentally benign pathway . The process involves oxidative coupling between commercially available and stable chemicals, including 2-aminobenzamide and benzyl alcohol .
- Methods of Application: The synthesis is carried out under solvent- and transition metal-free conditions . The reaction is performed at 120°C for 24 hours in the presence of oxygen as a green oxidant and t-BuONa as a base .
- Results or Outcomes: The method results in a high yield (up to 84%) of the desired product . The study scope was expanded toward successfully producing various 2-phenylquinazolin-4(3H)-one derivatives in moderate-to-good yields .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDULOAUXSMYUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299539 | |
| Record name | 2-phenylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenylquinazolin-4-ol | |
CAS RN |
1022-45-3 | |
| Record name | 1022-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1022-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)

